molecular formula C13H21NO B13223779 N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

Katalognummer: B13223779
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: XNWWXZDNPLDUJE-OWBHPGMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol It is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid hydrocarbon framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-adamantylamine with propionaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include a solvent such as methanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane compounds. These products can have diverse applications in different fields of research and industry .

Wissenschaftliche Forschungsanwendungen

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[1-(Adamantan-2-YL)propylidene]hydroxylamine include other adamantane derivatives such as:

  • 1-Adamantylamine
  • 1-Adamantylmethanol
  • 1-Adamantylacetone

Uniqueness

This compound is unique due to its specific structural features, including the propylidene and hydroxylamine functional groupsThe compound’s stability and rigidity make it particularly valuable in various research and industrial contexts .

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12-

InChI-Schlüssel

XNWWXZDNPLDUJE-OWBHPGMISA-N

Isomerische SMILES

CC/C(=N/O)/C1C2CC3CC(C2)CC1C3

Kanonische SMILES

CCC(=NO)C1C2CC3CC(C2)CC1C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.